3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one
Overview
Description
“3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of the phenyl group and the two methyl groups on the naphthalene ring can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” typically involves multi-step organic reactions. One possible route could be:
Aldol Condensation: Starting with a suitable naphthaldehyde and acetophenone derivative, an aldol condensation can be performed to form an intermediate.
Cyclization: The intermediate can undergo cyclization to form the naphthalenone structure.
Hydrogenation: The final step may involve hydrogenation to reduce any double bonds and form the dihydro compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs or as a model compound in drug discovery.
Biological Activity Studies: Investigating its effects on biological systems.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Influencing biological pathways.
Chemical Reactivity: Participating in chemical reactions that alter its structure and function.
Comparison with Similar Compounds
Similar Compounds
Naphthalenones: Compounds with similar naphthalene ring structures.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to various ring systems.
Uniqueness
The specific arrangement of the phenyl and methyl groups in “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” can impart unique chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCVJQZHRUAYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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